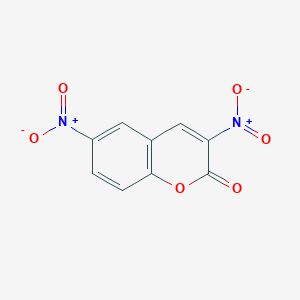

3,6-dinitro-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4N2O6 |

|---|---|

Molecular Weight |

236.14 g/mol |

IUPAC Name |

3,6-dinitrochromen-2-one |

InChI |

InChI=1S/C9H4N2O6/c12-9-7(11(15)16)4-5-3-6(10(13)14)1-2-8(5)17-9/h1-4H |

InChI Key |

IGEODTNNBLXDIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,6 Dinitro 2h Chromen 2 One

Strategic Retrosynthetic Analysis of the 3,6-dinitro-2H-chromen-2-one Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. The analysis for this compound primarily involves two key disconnection approaches: functional group interconversion (FGI) and carbon-carbon/carbon-heteroatom bond cleavage.

The most direct retrosynthetic path involves the disconnection of the nitro groups. The C-NO₂ bonds at the C3 and C6 positions can be disconnected via FGI, pointing to electrophilic nitration as the corresponding forward reaction. This leads back to the parent 2H-chromen-2-one (coumarin) scaffold.

A further disconnection of the coumarin (B35378) ring itself is a standard strategy in coumarin synthesis. The most common approach is the Pechmann condensation, which involves disconnecting the C4-C4a and O1-C2 bonds. This retrosynthetic step leads to a substituted phenol (B47542) (a resorcinol (B1680541) derivative in many cases, though not strictly required for the unsubstituted backbone) and a β-ketoester. Alternative disconnections could suggest other named reactions like the Perkin, Knoevenagel, or Wittig reactions, which construct the coumarin core from different precursors. For the unsubstituted 2H-chromen-2-one, a common precursor is salicylaldehyde.

This analysis suggests a forward synthesis commencing with the construction of the 2H-chromen-2-one core, followed by a sequential nitration strategy to introduce the nitro groups at the C6 and C3 positions.

Direct Nitration Protocols for Chromenone Derivatives

The introduction of nitro groups onto the chromenone (coumarin) scaffold is typically achieved through electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are highly dependent on the reaction conditions and the substitution pattern of the coumarin ring.

The most common method for nitrating aromatic compounds, including coumarins, is the use of a "mixed acid" system, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.comutwente.nl The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. byjus.com

For the synthesis of this compound, a stepwise approach is necessary. The first nitration of unsubstituted 2H-chromen-2-one with an equimolar amount of potassium nitrate (B79036) in sulfuric acid predominantly yields 6-nitro-2H-chromen-2-one. mdpi.com The introduction of the second nitro group to form the 3,6-dinitro derivative requires more forcing conditions. Research on analogous compounds, such as the synthesis of 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one, demonstrates that dinitration can be achieved by using a larger quantity (e.g., double the amount) of the nitrating mixture and carefully controlling the temperature. chemmethod.comchemmethod.com Temperature is a critical parameter; nitrations are often started at low temperatures (0–5 °C) and may be allowed to proceed at room temperature or slightly above to drive the reaction to completion, especially for deactivated substrates. chemmethod.comresearchgate.net

Table 1: Representative Conditions for Mixed Acid Nitration of Coumarin Derivatives

| Starting Material | Nitrating Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2H-chromen-2-one | KNO₃ / H₂SO₄ | Room temp, 24h | 6-nitro-2H-chromen-2-one | High | mdpi.com |

| 4,7-dimethyl-coumarin | HNO₃ / H₂SO₄ | 0-5 °C to 15 °C, overnight | 4,7-dimethyl-3,6-dinitro-coumarin & 4,7-dimethyl-6,8-dinitro-coumarin | - | chemmethod.comchemmethod.com |

This table is for illustrative purposes; yields and specific conditions can vary.

The position of nitration on the coumarin ring is dictated by the electronic effects of the heterocyclic system and any existing substituents. The lactone ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack. However, the benzene (B151609) portion of the ring system is generally more reactive than the pyrone portion.

In unsubstituted coumarin, a Molecular Electron Density Theory (MEDT) study has shown that the electrophilic attack by the nitronium ion preferentially occurs at the C6 position, leading to the formation of 6-nitro-2H-chromen-2-one. mdpi.com Introducing the second nitro group at the C3 position is more challenging because the first nitro group at C6 further deactivates the ring.

To achieve different regioselectivity or to perform nitration under milder conditions, various alternative nitrating systems have been developed. These include:

Cerium(IV) Ammonium (B1175870) Nitrate (CAN): CAN can act as a nitrating agent, often in solvents like acetic acid or acetonitrile. tandfonline.comcapes.gov.br It has been used for the regioselective nitration of various coumarins, with the solvent choice sometimes influencing the product distribution. tandfonline.com For instance, nitration of 6-hydroxycoumarins with CAN occurs exclusively on the benzene ring. tandfonline.com

Clay-Supported Reagents: Cupric nitrate impregnated on K10 montmorillonite (B579905) clay, known as "claycop," has been used for the regioselective mononitration of coumarins in acetic anhydride (B1165640) at room temperature, affording good to excellent yields. researchgate.net

Table 2: Reagents for Regioselective Nitration of Coumarins

| Reagent/System | Substrate Example | Key Feature | Reference |

|---|---|---|---|

| Cerium(IV) Ammonium Nitrate (CAN) | 7-oxygenated coumarins, 6-hydroxycoumarins | Offers selective nitration, can be tuned by solvent choice. | tandfonline.comcapes.gov.br |

| Claycop (Cu(NO₃)₂ on K10 Clay) | Various coumarins | Provides regioselective mononitration in good yields at room temperature. | researchgate.net |

While classical mixed acid nitration uses sulfuric acid in stoichiometric or greater amounts, true catalytic approaches aim to use a substoichiometric amount of a catalyst to generate the nitrating species.

The use of cerium(IV) ammonium nitrate (CAN) can be considered a catalytic system in some contexts, particularly when used with co-oxidants. arkat-usa.org For example, the nitration of 7-hydroxycoumarins has been achieved using CAN with H₂O₂ in water. arkat-usa.org Other approaches involve solid acid catalysts or metal-based catalysts. For instance, iron-catalyzed reactions have been developed for forming N-arylsulfonamides from nitroarenes, showcasing the reactivity of the nitro group itself. mdpi.com While not a direct nitration method, it highlights the broad catalytic chemistry surrounding these functionalities. The use of 1-sulfopyridinium nitrate has also been reported as a catalytic reagent for nitration. dntb.gov.ua

Synthesis from Precursors Bearing Nitro or Chromenone Subunits

The most practical synthesis of this compound builds upon the principles of retrosynthesis and regioselective nitration. The strategy involves the sequential nitration of a pre-formed coumarin nucleus.

Step 1: Synthesis of 6-nitro-2H-chromen-2-one The synthesis begins with the mononitration of 2H-chromen-2-one. The reaction is typically carried out using a mixture of an alkali nitrate salt (like KNO₃) in concentrated sulfuric acid at or below room temperature. mdpi.com This reliably produces 6-nitro-2H-chromen-2-one as the major product.

Step 2: Synthesis of this compound The intermediate, 6-nitro-2H-chromen-2-one, serves as the direct precursor for the target molecule. Due to the deactivating effect of the first nitro group, the second nitration requires more stringent conditions. Based on analogous syntheses of dinitrocoumarins, this can be accomplished by treating the 6-nitro derivative with a more concentrated nitrating mixture (e.g., a higher ratio of nitric acid and/or fuming nitric acid) and potentially a moderate increase in temperature. chemmethod.comchemmethod.com The electron-withdrawing nature of the 6-nitro group directs the second electrophilic attack away from the benzene ring and towards the less deactivated pyrone ring, favoring substitution at the C3 position.

Derivatization Strategies for this compound

The two nitro groups in this compound are key functional handles for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. The most common derivatization involves the reduction of the nitro groups to primary amines.

Reduction to Amino Derivatives: The nitro groups can be reduced to amino groups (NH₂) using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid or in the presence of a strong acid like HCl. mdpi.comchemmethod.comchemmethod.com

The reduction can potentially be controlled to be selective. The nitro group at the C6 position on the benzene ring is generally more susceptible to reduction than the one at the C3 position on the electron-deficient pyrone ring. By carefully controlling the stoichiometry of the reducing agent and the reaction conditions, it may be possible to selectively reduce the 6-nitro group to yield 6-amino-3-nitro-2H-chromen-2-one. A more forceful reduction using an excess of the reducing agent would lead to the corresponding 3,6-diamino-2H-chromen-2-one. chemmethod.comiscientific.org

These resulting amino-coumarins are valuable intermediates for further functionalization:

Acylation: The amino groups can be readily acylated to form amides.

Diazotization: The aromatic amino group at C6 can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Heterocycle Formation: The diamino derivative can serve as a precursor for the construction of new fused heterocyclic rings.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents & Conditions | Product Type | Reference (Analogous Reactions) |

|---|---|---|---|

| Selective Reduction | Fe / Acetic Acid or HCl (controlled stoichiometry) | 6-amino-3-nitro-2H-chromen-2-one | mdpi.comchemmethod.com |

| Full Reduction | Fe / Acetic Acid or HCl (excess) | 3,6-diamino-2H-chromen-2-one | chemmethod.comchemmethod.comiscientific.org |

| Nucleophilic Substitution | - | The nitro group at C3 might be susceptible to nucleophilic aromatic substitution under specific conditions. | - |

Transformations of Nitro Groups (e.g., Reduction to Amino, further functionalization)

The nitro groups are the most reactive functionalities for transformation on the this compound core. Their reduction to amino groups is a key step, opening avenues for a wide array of further functionalizations.

The reduction of dinitro coumarin derivatives to their corresponding diamino compounds has been successfully demonstrated. For the related compound, 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one, reduction to 3,6-diamino-4,7-dimethyl-2H-chromen-2-one is achieved by refluxing with iron powder in a mixture of dioxane, water, and glacial acetic acid for 10 hours. chemmethod.comchemmethod.comiscientific.org The disappearance of the characteristic nitro group absorption bands in the FT-IR spectrum and the appearance of new bands corresponding to the NH2 group confirm the successful conversion. chemmethod.comchemmethod.com

A variety of reagents are generally effective for the reduction of aromatic nitro groups to anilines and can be applied to dinitrochromenones. wikipedia.org These methods offer different levels of selectivity and compatibility with other functional groups.

| Reagent/Catalyst | Conditions | Notes |

| Iron (Fe) | Acidic media (e.g., acetic acid), reflux | A classic and cost-effective method used for dinitro-coumarin derivatives. chemmethod.comcommonorganicchemistry.com |

| Tin(II) chloride (SnCl2) | - | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Catalytic Hydrogenation | H2 gas, Pd/C or Raney Nickel | A common and efficient method, though Pd/C can sometimes react with other functionalities. commonorganicchemistry.com Raney Nickel is an alternative to avoid issues like dehalogenation. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na2S2O4) | - | Can be used for the reduction of nitroaromatics. wikipedia.org |

| Zinc (Zn) | Aqueous ammonium chloride or acidic conditions | A method reported for the reduction of nitro compounds to hydroxylamines or amines. wikipedia.orgcommonorganicchemistry.com |

Once the diamino-2H-chromen-2-one is formed, the primary amine groups become handles for extensive further functionalization. nih.gov These amino groups can undergo a variety of reactions to introduce new functionalities and modulate the molecule's properties. Methods for selective N-terminal functionalization in peptides and proteins, such as reductive alkylation using aldehydes, can be adapted for these small molecules. rsc.org Other potential transformations include:

Modifications at Unsubstituted Positions of the Chromenone Ring

Modifying the unsubstituted positions (C4, C5, C7, C8) of the this compound ring via electrophilic substitution is challenging due to the strong deactivating effect of the two nitro groups and the carbonyl group of the lactone. However, specific reactions can be achieved under forcing conditions.

Research on related compounds shows that further nitration of dinitro-coumarins can lead to trinitro derivatives. For example, treating 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one with a stronger nitrating mixture (a threefold amount of nitric and sulfuric acid) and a higher temperature (28 °C) can introduce a third nitro group at the C8 position, yielding 4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-one. chemmethod.comiscientific.org

Additionally, studies on 3-nitro-2H-chromenes have shown that chlorination is possible. The treatment of 6-nitro-4-oxo-4H-chromene-3-carbaldehyde with nitric and hydrochloric acids results in the formation of a 3,6-dinitro-4-chlorochromene derivative, indicating that halogenation can occur on the chromene ring system even in the presence of nitro groups. researchgate.net It is also conceivable that under specific conditions, two substituents on adjacent carbon atoms could be designed to combine and form an additional fused aryl ring. google.com

Green Chemistry Principles in the Synthesis of Dinitrochromenones

The principles of green chemistry offer a framework to make the synthesis of dinitrochromenones and other chemical compounds more environmentally benign. nih.govsigmaaldrich.com The traditional synthesis, involving strong acids and potentially hazardous reagents, can be re-evaluated through this lens.

The core tenets of green chemistry, developed by Paul T. Anastas and John C. Warner, aim to reduce the environmental and health impacts of chemical processes. sigmaaldrich.com

| Green Chemistry Principle | Application in Dinitrochromenone Synthesis |

| 1. Prevention | Designing syntheses to minimize waste generation, for example, through one-pot reactions that avoid intermediate purification steps. acs.org |

| 2. Atom Economy | Maximizing the incorporation of all reactant materials into the final product. Nitration reactions can have poor atom economy due to the use of stoichiometric reagents. acs.org |

| 3. Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. This involves seeking alternatives to corrosive reagents like concentrated sulfuric acid. |

| 4. Designing Safer Chemicals | Designing the final product to be effective while minimizing its toxicity. acs.org |

| 5. Safer Solvents and Auxiliaries | Reducing or eliminating the use of organic solvents or replacing them with greener alternatives like water or supercritical CO2. nih.gov |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com Many nitration reactions are exothermic and require careful temperature control. |

| 7. Use of Renewable Feedstocks | Using starting materials derived from renewable sources rather than petrochemicals. |

| 8. Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthesis and deprotection steps, which generate waste. acs.org |

| 9. Catalysis | Using catalytic reagents in place of stoichiometric ones. acs.org Developing catalytic nitration systems could significantly improve the green profile of the synthesis. |

| 10. Design for Degradation | Designing the chemical product to break down into harmless substances after its use. |

| 11. Real-time Analysis | Monitoring the reaction in real-time to prevent the formation of byproducts and ensure safety. |

| 12. Inherently Safer Chemistry | Choosing substances and reaction conditions that minimize the potential for chemical accidents. |

Applying these principles could involve developing solid acid catalysts to replace sulfuric acid in the nitration step, exploring solvent-free reaction conditions, or investigating biocatalytic routes using enzymes, which can offer high selectivity and operate under mild conditions. acs.org

High Resolution Structural Elucidation and Spectroscopic Characterization of 3,6 Dinitro 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 3,6-dinitro-2H-chromen-2-one by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of a dinitro-coumarin derivative would be expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the coumarin (B35378) nucleus will exhibit characteristic splitting patterns (doublets, doublets of doublets) depending on their coupling with neighboring protons. The proton at position 4 would likely appear as a singlet. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) would show shifts influenced by the position of the nitro groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon (C-2) of the lactone ring is expected to resonate at a significantly downfield position, typically in the range of 150-160 ppm. Carbons directly attached to the electron-withdrawing nitro groups (C-3 and C-6) would also be shifted downfield. The remaining aromatic and vinyl carbons would appear at chemical shifts characteristic of the coumarin scaffold, influenced by the dinitro substitution.

A study on 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one confirmed the presence of nitro groups through NMR analysis. chemmethod.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~8.5 | - |

| H-5 | ~8.8 | - |

| H-7 | ~7.8 | - |

| H-8 | ~8.0 | - |

| C-2 | - | ~158 |

| C-3 | - | ~145 |

| C-4 | - | ~140 |

| C-4a | - | ~118 |

| C-5 | - | ~125 |

| C-6 | - | ~148 |

| C-7 | - | ~120 |

| C-8 | - | ~128 |

| C-8a | - | ~152 |

Note: These are predicted values based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While specific 2D NMR spectra for this compound are not available, these techniques would be instrumental in confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the molecule, confirming the connectivity of the aromatic protons on the benzene ring (H-5, H-7, H-8) and their relationship with the vinyl proton (H-4).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in assigning the quaternary carbons, such as the carbonyl carbon (C-2), the nitro-substituted carbons (C-3 and C-6), and the bridgehead carbons (C-4a and C-8a), by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between protons on the coumarin ring system, further solidifying the three-dimensional structure of the molecule in solution.

Vibrational Spectroscopic Investigations (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The lactone carbonyl (C=O) stretching vibration will give rise to a strong absorption band, typically in the region of 1720-1750 cm⁻¹. The presence of the nitro groups will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, which are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The spectrum will also feature bands corresponding to C=C stretching vibrations of the aromatic and pyrone rings in the 1450-1600 cm⁻¹ region, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the nitro groups are typically strong in the Raman spectrum. The aromatic ring vibrations are also expected to be prominent.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (lactone) | 1720-1750 (strong) | Variable |

| NO₂ (asymmetric stretch) | 1520-1560 (strong) | Weak |

| NO₂ (symmetric stretch) | 1340-1380 (strong) | Strong |

| C=C (aromatic/pyrone) | 1450-1600 (multiple bands) | Strong |

| C-H (aromatic/vinyl stretch) | 3000-3100 (medium) | Medium |

Mass Spectrometric Analysis for Molecular Formula Validation and Fragmentation Pathways (e.g., HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₄N₂O₆).

Fragmentation Pathways: Under electron ionization (EI) or other ionization techniques, the molecular ion of this compound would be expected to undergo characteristic fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The coumarin core would likely exhibit fragmentation patterns involving the loss of CO (28 Da) from the lactone ring. The analysis of these fragment ions would provide valuable structural information and confirm the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems and chromophores. The coumarin nucleus is a known chromophore, and the presence of two nitro groups, which are strong auxochromes and chromophores themselves, will significantly influence the UV-Vis absorption spectrum. The extended conjugation and the presence of electron-withdrawing nitro groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted coumarin. The spectrum would likely exhibit multiple absorption bands in the UV and possibly the visible region, corresponding to π → π* and n → π* electronic transitions within the conjugated dinitrated coumarin system.

Mechanistic Organic Chemistry and Reactivity Studies of 3,6 Dinitro 2h Chromen 2 One

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of 3,6-dinitro-2H-chromen-2-one is significantly challenging due to the powerful deactivating effects of the two nitro groups and, to a lesser extent, the carbonyl group of the lactone. In general, nitro groups are potent deactivators and direct incoming electrophiles to the meta position relative to themselves. youtube.comlibretexts.org The coumarin (B35378) nucleus itself, specifically the ether oxygen, can direct ortho and para substitution, but this effect is overwhelmingly negated by the dual nitro substituents.

In the case of this compound, the aromatic ring is substituted at positions 6 and 8 (based on standard coumarin numbering, assuming the second nitro group is at position 8 as is common in dinitration, though the name specifies position 6). Assuming the structure is 3,6-dinitro-coumarin, the existing nitro group at C-6 strongly deactivates the entire ring. Any potential, albeit highly unlikely, electrophilic attack would be directed by the existing substituents.

The directing effects on the available positions (C-5, C-7, C-8) are as follows:

The C-6 Nitro Group (-NO₂): A strong deactivator and meta-director, it directs incoming electrophiles to C-5 and C-7.

The Lactone Ring (-O-C=O): The ether oxygen is an ortho, para-director, activating C-5 and C-7. However, the carbonyl group is deactivating. The net effect of the lactone is weakly deactivating.

Considering these influences, the C-5 and C-7 positions are the least deactivated sites for a hypothetical electrophilic attack. However, the cumulative deactivation from the two nitro groups renders the aromatic ring largely inert to standard electrophilic substitution reactions. Forcing conditions would likely lead to degradation of the molecule rather than substitution. cardiff.ac.uk

| Position | Influence of C-6 Nitro Group | Influence of Lactone Ring | Predicted Reactivity |

|---|---|---|---|

| C-5 | Meta (Directing) | Ortho (Directing) | Least Deactivated, but extremely low reactivity |

| C-7 | Meta (Directing) | Para (Directing) | Least Deactivated, but extremely low reactivity |

| C-8 | Ortho (Deactivating) | Meta (Deactivating) | Highly Deactivated |

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

In stark contrast to its inertness toward electrophiles, the electron-deficient aromatic ring of this compound is highly activated for Nucleophilic Aromatic Substitution (S_NAr). The S_NAr mechanism is facilitated by electron-withdrawing groups positioned ortho or para to a leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In this molecule, the nitro group at C-6 makes the ring susceptible to nucleophilic attack. While there is no traditional halide leaving group, it has been demonstrated that the nitro group itself can be displaced in a process known as ipso-substitution. Recent research has shown that nitrocoumarins can undergo a three-component cine,ipso-disubstitution, where a nucleophile adds to the coumarin system (a cine-substitution) and this facilitates the departure of the nitrite (B80452) ion (NO₂⁻) as a leaving group (ipso-substitution). nih.gov This reaction leverages the electrophilicity of the nitrocoumarin, the nucleophilicity of the resulting nitronate intermediate, and the capacity of the nitro group to act as a leaving group. nih.govtaylorfrancis.com Therefore, strong nucleophiles can attack the aromatic ring, leading to the substitution of the C-6 nitro group.

Redox Chemistry of the Nitro Functionality

The two nitro groups in this compound are susceptible to reduction by a variety of chemical and catalytic methods. The reduction of aromatic nitro compounds is a stepwise process that can yield several different products depending on the reducing agent and reaction conditions. samdc.edu.inchemeurope.com

The typical reduction pathway proceeds as follows:

Nitro (R-NO₂) to Nitroso (R-NO): This is the initial two-electron reduction step.

Nitroso (R-NO) to Hydroxylamino (R-NHOH): A further two-electron reduction.

Hydroxylamino (R-NHOH) to Amino (R-NH₂): The final two-electron reduction yields the corresponding amine.

Common reagents for achieving complete reduction to the amine include catalytic hydrogenation (e.g., using H₂, Pd/C), or metals in acidic solution (e.g., Fe, Sn, or Zn in HCl). samdc.edu.inchemeurope.com By carefully controlling the reaction conditions and the reducing agent, it is possible to selectively reduce one nitro group over the other or to isolate intermediates like the hydroxylamine. The nitro group at C-3, being part of a nitroalkene system, may exhibit different reduction potential compared to the aromatic nitro group at C-6. In some cases, aromatic nitro compounds can undergo redox-denitration, where the nitro group is removed entirely and another part of the molecule is oxidized. rsc.orgrsc.org

Reactivity of the α,β-Unsaturated Lactone System (e.g., Michael Additions, Diels-Alder)

The α,β-unsaturated lactone core, particularly the C3=C4 double bond, is a key site of reactivity in this compound. The presence of the strongly electron-withdrawing nitro group at the C-3 position renders this double bond exceptionally electron-poor and thus a potent Michael acceptor.

Michael Additions: The molecule readily undergoes conjugate (Michael) addition reactions with a wide range of soft nucleophiles. thieme-connect.comrsc.org Nucleophiles attack the electrophilic C-4 position, leading to the formation of a stabilized enolate intermediate. This high reactivity has been exploited in tandem reactions for the synthesis of complex, multi-functionalized dihydrocoumarins. nih.govthieme-connect.com Organocatalytic methods have also been developed for the asymmetric addition of nucleophiles to 3-nitrocoumarins. rsc.org

Diels-Alder Reactions: The electron-deficient C3=C4 double bond can function as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions. While the double bond in unsubstituted coumarin is a poor dienophile, substituents at the C-3 position, especially electron-withdrawing ones like a nitro group, significantly enhance its reactivity. acs.org Therefore, this compound is expected to react with electron-rich dienes to form tetrahydro-6H-benzo[c]chromen-6-one derivatives. acs.orgtandfonline.comscispace.com These reactions may require thermal or high-pressure conditions to proceed efficiently. acs.org

| Reaction Type | Reactive Site | Activating Group | Typical Reagents | Product Type |

|---|---|---|---|---|

| Michael Addition | C-4 | C-3 Nitro Group | Indoles, Enones, Thiols, Amines | 3,4-Dihydrocoumarin derivatives |

| Diels-Alder Cycloaddition | C3=C4 Double Bond | C-3 Nitro Group | Electron-rich dienes (e.g., butadiene, isoprene) | Tetrahydro-6H-benzo[c]chromen-6-one derivatives |

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is primarily related to the lactone (cyclic ester) functionality. Like other coumarins, the lactone ring is susceptible to hydrolysis, particularly under basic conditions, which causes ring-opening to form the salt of the corresponding 2-hydroxy-cinnamic acid. isca.menih.govunich.it Under acidic conditions, this salt is protonated to the free acid, which may exist in equilibrium with the closed lactone form.

The presence of two strong electron-withdrawing nitro groups is expected to significantly impact hydrolytic stability. These groups increase the electrophilicity of the carbonyl carbon of the lactone, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. isca.me Therefore, this compound is predicted to be less stable towards hydrolysis than unsubstituted coumarin. Studies on the aqueous stability of other substituted coumarins have confirmed that the rate of degradation is highly dependent on pH and the nature of the substituents. nih.gov

Photochemical Reactivity and Excited State Behavior

The photochemical behavior of this compound is complex, arising from the combination of a coumarin core and nitroaromatic functionalities. While many coumarin derivatives are known for their fluorescence, the presence of nitro groups typically quenches fluorescence through efficient intersystem crossing or other non-radiative decay pathways. rsc.org

Nitroaromatic compounds possess unique photochemical reactivity. rsc.org Upon excitation, they can undergo rapid intersystem crossing from the singlet excited state to the triplet state. rsc.org Potential photochemical reactions include:

Photoreduction: The excited nitro group can abstract a hydrogen atom from a solvent or other molecule, initiating a reduction cascade.

Rearrangement: Irradiation can sometimes lead to the rearrangement of the nitro group to a nitrite (O-N=O) group, which can lead to further reactions. iupac.org

Nitric Oxide (NO) Release: Some nitroaromatic compounds are known to photodissociate to release nitric oxide. rsc.org

Given this, it is unlikely that this compound will be significantly fluorescent. Instead, irradiation with UV light is expected to induce chemical transformations, likely involving the nitro groups, rather than simple photophysical decay. iupac.orgnih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are directly related to the stability of its intermediates and transition states.

Nucleophilic Aromatic Substitution: The rate of S_NAr reactions is typically second-order, depending on the concentration of both the coumarin and the nucleophile. libretexts.orglibretexts.org The rate-determining step is usually the initial nucleophilic attack to form the high-energy, anionic Meisenheimer complex. nih.gov The presence of two nitro groups provides significant resonance stabilization to this intermediate, lowering the activation energy and accelerating the reaction compared to less substituted aromatics. nih.gov

Michael Addition: The kinetics of the Michael addition are also generally second-order. The reaction rate is enhanced by the strong electron-withdrawing power of the C-3 nitro group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack.

Thermodynamics: From a thermodynamic standpoint, the high degree of substitution with electronegative groups suggests a molecule with considerable internal electronic repulsion and stored chemical energy. Theoretical studies using Density Functional Theory (DFT) on simpler nitro-coumarins have been used to compute reactivity indices and assess molecular stability. researchgate.net Such calculations could provide insight into the thermodynamic favorability of various reaction pathways for this compound. researchgate.net The stability of reaction products, such as the rearomatized ring in S_NAr or the stable C-C bond in a Michael adduct, provides the thermodynamic driving force for these transformations.

Theoretical and Computational Chemistry Investigations of 3,6 Dinitro 2h Chromen 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 3,6-dinitro-2H-chromen-2-one. These methods provide a detailed description of the molecule's electronic structure, including the spatial characteristics and energy levels of its molecular orbitals.

A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. pmf.unsa.ba A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. pmf.unsa.ba For coumarin (B35378) derivatives, these calculations help to explain the charge transfer interactions that can occur within the molecule. pmf.unsa.ba

DFT calculations at levels such as B3LYP with basis sets like 6-311++G(d,p) have been used to determine the optimized geometry and electronic properties of related coumarin compounds. sapub.orgthenucleuspak.org.pk These studies reveal how the distribution of electron density, represented by the HOMO and LUMO, influences the molecule's behavior. The HOMO region indicates the area from which an electron is most likely to be donated, while the LUMO region shows where an electron is most likely to be accepted. This information is crucial for predicting how the molecule will interact with other chemical species.

| Parameter | Value (eV) | Method |

|---|---|---|

| HOMO Energy | - | DFT/B3LYP/6–311++G(d,p) |

| LUMO Energy | - | |

| HOMO-LUMO Gap | 4.40 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment, such as solvent molecules. jpionline.org

These simulations model the movement of atoms and molecules by solving Newton's equations of motion. jpionline.org By simulating the compound in a solvent box, researchers can observe how the molecule adapts its conformation and interacts with surrounding solvent molecules. This is particularly important for understanding how the compound behaves in a biological system, where it is surrounded by water.

MD simulations can reveal stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the conformation of the ligand is a key determinant of its binding affinity. Furthermore, analyzing the interactions between the dinitro-coumarin and solvent molecules can help to predict its solubility and transport properties. For instance, studies on similar complex molecules have utilized MD simulations to understand large conformational changes that are critical for biological function. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods can predict various spectroscopic parameters for this compound, which can then be validated against experimental data. This synergy between theoretical and experimental approaches provides a comprehensive understanding of the molecule's structure and properties.

Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectra with experimentally recorded ones, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.net For example, studies on related coumarin derivatives have shown good agreement between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman data. researchgate.net

Similarly, theoretical calculations can predict electronic transitions, which can be correlated with UV-Vis absorption spectra. The calculated HOMO-LUMO gap often corresponds to the lowest energy electronic transition observed in the UV-Vis spectrum. Discrepancies between predicted and experimental spectra can point to specific intermolecular interactions, such as hydrogen bonding or solvent effects, that are present in the experimental conditions but may not have been fully accounted for in the initial theoretical model.

In Silico Modeling of Reaction Pathways and Transition State Geometries

In silico modeling provides a powerful means to investigate the reaction mechanisms involving this compound. By mapping out potential reaction pathways and identifying the geometries of transition states, computational chemistry can offer insights into the kinetics and thermodynamics of chemical transformations.

Using methods like DFT, researchers can calculate the energy profile of a reaction, locating the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For coumarin derivatives, understanding their reaction pathways is crucial for designing synthetic routes and for predicting their metabolic fate in biological systems. pmf.unsa.ba

These computational studies can elucidate the role of catalysts, predict the regioselectivity and stereoselectivity of reactions, and help to understand how substituents on the coumarin ring influence reactivity. For example, computational models can describe chemical interactions and simulate the behavior of chemical systems, providing explanations for reaction mechanisms that correlate well with experimental observations. pmf.unsa.ba

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.de For this compound, NBO analysis can reveal important details about intramolecular charge transfer and the factors contributing to its stability.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.net These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(O) | π(C=C) | - |

| LP(O) | σ(N-O) | - |

| π(C=C) | π*(N=O) | - |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. who.int For this compound, molecular docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or is generated through homology modeling. The this compound molecule is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the coumarin derivative and the amino acid residues of the protein's active site. who.int This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs. For example, docking studies on other coumarin derivatives have successfully identified their binding modes and rationalized their inhibitory activities against various enzymes. who.intnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and related compounds, QSAR models can provide mechanistic insights into their biological effects and predict the activity of new, untested derivatives.

In a QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. mdpi.com

Biological Activity and Mechanistic Insights of 3,6 Dinitro 2h Chromen 2 One and Its Analogs

Enzyme Inhibition Studies: Mechanisms and Kinetics

Enzyme inhibition is a critical mechanism through which bioactive compounds exert their effects. numberanalytics.com Inhibitors are molecules that bind to enzymes and reduce their activity. numberanalytics.com The study of enzyme inhibition kinetics is fundamental to understanding the potency and mechanism of inhibitors. numberanalytics.com Reversible inhibitors, which form noncovalent complexes with enzymes, can be classified into several types based on their mechanism of action. libretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, and this binding event alters the enzyme's conformation, reducing its catalytic efficiency. libretexts.orgmdpi.com In this case, the inhibitor can bind to the enzyme simultaneously with the substrate. mdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. libretexts.orgmdpi.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex. mdpi.comsemanticscholar.org

The potency of an inhibitor is often quantified by parameters such as the inhibition constant (Ki), which measures the binding affinity of the inhibitor to the enzyme, and the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. numberanalytics.com

Research into coumarin (B35378) derivatives, including nitro-substituted analogs, has identified several potential enzyme targets. Molecular docking studies and in vitro assays have been employed to determine binding affinities and potential inhibitory roles.

One area of investigation is in cancer therapy. Certain coumarin derivatives have been identified as potential inhibitors of human topoisomerase II, an enzyme crucial for managing DNA topology during cell replication. researchgate.net A molecular docking study on coumarin derivatives identified 4-((2,4-dinitrophenoxy)methyl)-7-hydroxy-2H-chromen-2-one as having the best grid score, suggesting it could be a potential drug for cancer treatment. researchgate.net Another target is the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers. A study on coumarins found that 6,7-dimethoxy-3,8-dinitro-2H-chromen-2-one was among the synthesized compounds tested for Mcl-1 inhibition. nih.gov Furthermore, the coumarin derivative bis(4-hydroxy-2H-chromen-2-one) was found to inhibit the expression of the aromatase (CYP19A1) gene in breast cancer cells. nih.gov

In the context of infectious diseases, a dinitro-coumarin analog has shown potential against Mycobacterium tuberculosis. Computational studies identified 3,3'-((3-nitrophenyl) methylene) bis (2H-chromen-2-one) as having a high binding affinity for the DprE1 protein, a critical enzyme in the mycobacterial cell wall synthesis pathway. jpionline.org This suggests that dinitro-coumarin scaffolds could be investigated as potential DprE1 inhibitors for tuberculosis therapy. jpionline.org

Table 1: Enzyme Targets and Binding Affinities of Dinitro-coumarin Analogs

| Compound Analog | Enzyme Target | Organism/Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 4-((2,4-dinitrophenoxy)methyl)-7-hydroxy-2H-chromen-2-one | Topoisomerase II | Human | Best grid score in molecular docking study (-9.011 kJ mol-1). | researchgate.net |

| 3,3'-((3-nitrophenyl) methylene) bis (2H-chromen-2-one) | DprE1 | Mycobacterium tuberculosis | High binding affinity in molecular docking analysis. | jpionline.org |

| bis(4-hydroxy-2H-chromen-2-one) | Aromatase (CYP19A1) | MCF-7 Breast Cancer Cells | Decreased gene expression. | nih.gov |

| 6,7-dimethoxy-3,8-dinitro-2H-chromen-2-one | Mcl-1 | Human | Synthesized and tested for inhibitory activity. | nih.gov |

Drug molecules can modulate enzyme or receptor function through two primary modes of binding: orthosteric and allosteric. nih.gov

Orthosteric modulators bind to the primary active site (the orthosteric site) of a protein, which is the same site where the natural substrate or ligand binds. nih.gov These drugs typically act as competitive inhibitors, directly blocking the endogenous ligand. nih.gov

Allosteric modulators bind to a location on the protein that is topographically distinct from the active site. nih.govimrpress.com This binding event induces a conformational change in the protein, which in turn alters the activity of the active site indirectly. nih.gov Allosteric modulators can either increase (positive allosteric modulators, or PAMs) or decrease (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand. mdpi.com

A significant advantage of allosteric drugs is the potential for greater selectivity. nih.gov While active sites are often highly conserved across protein families, allosteric sites tend to be less conserved, making it possible to design drugs that target a specific protein subtype with fewer off-target effects. nih.govimrpress.com

Studies on coumarin derivatives have explored their potential to bind to both orthosteric and allosteric sites. For example, in a study investigating inhibitors for the AKT1 kinase, a key protein in cell signaling, synthesized coumarin derivatives were docked into both the orthosteric binding site and a known allosteric site. nih.gov The results indicated that for the tested compounds, binding interactions were stronger in the active site compared to the allosteric site. nih.gov This highlights that the specific binding mode is dependent on the precise structure of the coumarin derivative and the architecture of the target protein.

Receptor Interaction and Signaling Pathway Modulation

Beyond direct enzyme inhibition, dinitro-coumarin analogs can exert biological effects by interacting with cellular receptors and modulating their signaling pathways. A notable target for coumarin derivatives is the G protein-coupled receptor 35 (GPR35). acs.orgnih.gov

GPR35 is an orphan receptor expressed in various tissues, including the lower intestine and immune cells, making it a potential therapeutic target. acs.org A study identified a family of 2H-chromen-2-one derivatives as potent GPR35 agonists. nih.gov Structure-activity relationship studies revealed that specific substitutions on the coumarin ring were critical for activity. Notably, a nitro group was part of the most potent compound identified: 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, which displayed an EC50 value of 5.8 nM. nih.gov This finding underscores the importance of the nitro-substitution in achieving high-potency agonism at the GPR35 receptor.

Cellular Mechanisms of Action in Model Systems (e.g., Cell Proliferation, Apoptosis Induction)

The balance between cell proliferation and apoptosis (programmed cell death) is crucial for normal tissue homeostasis. bdbiosciences.com Many anticancer agents function by inhibiting the proliferation of cancer cells and/or inducing apoptosis. t3db.ca Apoptosis is a highly regulated process involving a cascade of specific proteins, primarily caspases. nih.gov

Coumarin derivatives have demonstrated significant effects on cell proliferation and apoptosis in cancer cell models. A study on the bis(4-hydroxy-2H-chromen-2-one) coumarin derivative (4HC) in MCF-7 human breast cancer cells provides detailed mechanistic insights. nih.gov

Inhibition of Cell Proliferation: Treatment with 4HC significantly decreased the proliferation of MCF-7 cancer cells, while having no effect on the viability of non-cancerous MCF-10a mammary cells, indicating selective toxicity. nih.gov

Cell Cycle Arrest: The compound induced an arrest in the G2/M phase of the cell cycle in MCF-7 cells. nih.gov

Induction of Apoptosis: 4HC was shown to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This was evidenced by the upregulation of the pro-apoptotic gene Bax and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the release of pro-apoptotic factors. nih.gov The study confirmed a resultant increase in the expression of caspase-3, a key executioner caspase that carries out the final steps of cell death. nih.govnih.gov

Other studies have also pointed to the pro-apoptotic potential of coumarins, which can exert their anticancer effects by inducing caspase-9, an initiator caspase in the intrinsic pathway. researchgate.net

Table 2: Cellular Mechanisms of a Coumarin Analog in a Cancer Model System

| Compound Analog | Model System | Cellular Effect | Mechanism | Reference |

|---|---|---|---|---|

| bis(4-hydroxy-2H-chromen-2-one) | MCF-7 Human Breast Cancer Cells | Inhibition of Cell Proliferation | Selective inhibition of cancer cell growth. | nih.gov |

| Cell Cycle Arrest | Blockage at the G2/M phase. | nih.gov | ||

| Apoptosis Induction | Upregulation of Bax, downregulation of Bcl-2, increased caspase-3 expression. | nih.gov |

Antimicrobial Mechanisms of Action

Antimicrobial agents act through various mechanisms to kill or inhibit the growth of microorganisms. pressbooks.pub These mechanisms include inhibiting the synthesis of the bacterial cell wall, disrupting membrane function, inhibiting protein or nucleic acid synthesis, and blocking essential metabolic pathways. pressbooks.pubnih.gov Bacteria, in turn, can develop resistance by limiting drug uptake, modifying the drug target, inactivating the drug, or actively pumping it out of the cell. aimspress.com

Nitro-substituted coumarins have been synthesized and evaluated for their antibacterial properties. A study involving the synthesis of 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one reported its testing against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. chemmethod.comchemmethod.com While this specific dinitro isomer was tested, the same study found that a trinitro analog, 4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-one, was more effective against E. coli than the standard drug amoxicillin, suggesting that the degree of nitration may enhance antibacterial activity. chemmethod.comiscientific.org

The mechanisms behind the antibacterial action of these compounds can involve the inhibition of essential bacterial enzymes. As mentioned previously, a dinitro-coumarin analog showed high binding affinity to the DprE1 enzyme of Mycobacterium tuberculosis. jpionline.org DprE1 is essential for the biosynthesis of the mycobacterial cell wall, and its inhibition is a validated strategy for anti-tuberculosis drugs. jpionline.org This points to enzyme inhibition as a key antibacterial mechanism for this class of compounds. Other general mechanisms for antimicrobials include disrupting membrane integrity and inhibiting DNA synthesis or other metabolic pathways. researchgate.net

Table 3: Antibacterial Activity of Dinitro-coumarin Analogs

| Compound Analog | Bacterial Species | Observed Effect / Mechanism | Reference |

|---|---|---|---|

| 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one | Escherichia coli, Staphylococcus aureus | Tested for antibacterial activity via agar (B569324) well disc diffusion. | chemmethod.comchemmethod.com |

| 3,3'-((3-nitrophenyl) methylene) bis (2H-chromen-2-one) | Mycobacterium tuberculosis | Potential inhibition of the DprE1 enzyme (cell wall synthesis) based on high binding affinity in a docking study. | jpionline.org |

Antifungal Mechanisms

The antifungal activity of coumarin derivatives, including those with nitro functional groups, is a subject of considerable scientific interest. cabidigitallibrary.orgacs.org These compounds are recognized for their potential to inhibit the growth of various fungal species, a property that is significantly influenced by their chemical structure. cabidigitallibrary.orginternationalscholarsjournals.com While the precise mechanisms of action for 3,6-dinitro-2H-chromen-2-one are not extensively detailed in the available literature, the broader family of nitrocoumarins has been shown to possess notable antifungal properties. acs.orgscispace.com

The antifungal efficacy of coumarins is strongly dependent on the nature and position of substituents on the coumarin core. cabidigitallibrary.org It has been observed that the presence of electron-withdrawing groups, such as the nitro group (-NO2), can enhance antifungal activity. cabidigitallibrary.org Specifically, 6-nitrocoumarin has demonstrated better antifungal activity against certain fungal strains compared to the unsubstituted coumarin. scispace.com The dinitro substitution, as in this compound and its isomers, is also associated with good antifungal activity. chemmethod.comiscientific.org

One proposed mechanism for the antifungal action of some coumarin derivatives is the inhibition of fungal cell wall synthesis, leading to structural damage and prevention of mycelial growth and spore germination. cabidigitallibrary.org Additionally, some studies suggest that nitrocoumarins may exert their antifungal effects through the inhibition of essential enzymes, such as phosphatidylinositol phospholipase C (PI-PLC), although this has been described as indirect evidence for 3-nitrocoumarins. acs.org

It is important to note that the antifungal spectrum and potency can vary significantly among different nitrocoumarin isomers and against different fungal species. cabidigitallibrary.orgscispace.com For example, in a study of 4,7-dimethylcoumarin (B83668) derivatives, both 3,6-dinitro and 6,8-dinitro isomers displayed good antifungal activity against Candida albicans. chemmethod.comiscientific.org

Antioxidant Mechanisms and Free Radical Scavenging Pathways

Coumarin and its derivatives are recognized for a variety of biological activities, including antioxidant effects. japer.in The antioxidant capacity of these compounds is largely attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. japer.inmdpi.com The specific antioxidant mechanism of this compound is not extensively documented, but the general principles of antioxidant activity in the coumarin class provide a framework for understanding its potential pathways.

The antioxidant activity of coumarins is highly dependent on their substitution pattern. japer.injaper.in The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, is often associated with enhanced antioxidant potential. japer.in Conversely, the influence of electron-withdrawing groups like the nitro group (-NO2) on antioxidant activity can be more complex.

Free radical scavenging is a primary mechanism by which antioxidants exert their protective effects. Coumarin derivatives can donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS) like the superoxide (B77818) anion and hydroxyl radical. japer.in The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this scavenging ability. For instance, a study on a 4-aminocoumarin (B1268506) derivative, 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one, demonstrated good free-radical scavenging activity. scispace.comceon.rs

Another potential antioxidant mechanism is the chelation of metal ions, such as Fe2+, which can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.com While some coumarin derivatives exhibit this property, the chelating activity of 2H-chromen-2-one derivatives has been reported as low in some studies. researchgate.net

The table below summarizes the antioxidant activity of some coumarin derivatives, highlighting the influence of different substituents.

| Compound | Antioxidant Activity Assay | Key Findings |

| 4-((1,3,4-Thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one | DPPH free radical scavenging | Good antioxidant potential with an IC50 value of 596.7±0.3 μg/ml. scispace.comceon.rs |

| 3-Substituted-bis-2H-chromen-2-ones | DPPH free radical scavenging, reducing power, linoleic acid lipid peroxidation | Derivatives with hydroxyl and methoxy groups on the phenyl ring showed the highest antioxidant activity. tjpr.org |

| Various 2H-chromen-2-one derivatives | DPPH, ABTS, superoxide radical scavenging, Fe2+-chelating activity | Moderate antiradical activity was observed, with low reducing and Fe2+-chelating activity. researchgate.net |

Structure-Activity Relationship (SAR) Derivations for Mechanistic Elucidation

The biological activities of coumarin derivatives are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the coumarin scaffold influence their pharmacological effects, including antifungal and antioxidant properties. cabidigitallibrary.orgsci-hub.se

The position and number of nitro groups on the coumarin ring are significant determinants of its biological activity. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

The nitration of 4,7-dimethylcoumarin can yield different isomers depending on the reaction conditions, such as temperature. For example, controlling the temperature can favor the formation of either 6-nitro-4,7-dimethyl-2H-chromen-2-one or 8-nitro-4,7-dimethyl-2H-chromen-2-one. chemmethod.comchemmethod.com Further nitration can then lead to dinitro and trinitro derivatives, including 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one and 4,7-dimethyl-6,8-dinitro-2H-chromen-2-one. chemmethod.comiscientific.orgchemmethod.comsid.ir

The following table presents data on the antifungal activity of some nitro-substituted coumarins:

| Compound | Fungal Strain | Activity |

| 6-Nitrocoumarin | Fusarium solani | Active (MIC < 500 µg/ml) scispace.com |

| 4,7-Dimethyl-3,6-dinitro-2H-chromen-2-one | Candida albicans | Good antifungal activity chemmethod.comiscientific.org |

| 4,7-Dimethyl-6,8-dinitro-2H-chromen-2-one | Candida albicans | Good antifungal activity chemmethod.comiscientific.org |

Beyond the nitro group, other substituents on the chromenone ring play a critical role in defining the biological profile of coumarin derivatives. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with biological targets.

For antifungal activity, the presence of electron-withdrawing groups is often beneficial. cabidigitallibrary.org Halogen substituents, particularly chlorine, can also contribute to significant antifungal properties. cabidigitallibrary.org In contrast, the introduction of bulky groups can sometimes lead to a decrease in activity. For example, in a series of coumarin-thiazole hybrids, di-substituted N,N-diphenyl derivatives showed very low antimicrobial activity, suggesting that less sterically bulky alkyl groups may be preferable. chula.ac.th

Regarding antioxidant activity, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) is generally favorable. japer.in These groups can enhance the radical scavenging capacity of the coumarin molecule. The position of these substituents is also crucial. For instance, an ortho-phenolic hydroxyl group on the benzene (B151609) ring has been associated with remarkable antioxidant activity. sci-hub.se

The table below illustrates the impact of different substituents on the biological activities of coumarin derivatives.

| Compound Class | Activity | Key SAR Findings |

| 4-Arylamino-3-nitrocoumarins | Antifungal | The identity of the aryl substituent influences activity. internationalscholarsjournals.com |

| Coumarin-thiazole hybrids | Antimicrobial | Hydroxyl and halogen (especially bromine) groups on the coumarin moiety improved activity. chula.ac.th |

| Biscoumarin derivatives | Antioxidant | Hydroxy and methoxy substituents on the phenylmethylene bridge enhanced antioxidant potential. tjpr.org |

| 2H-Chromen-2-one derivatives with a tert-butyl substituent | Antifungal | Unsubstituted benzene ring or substitution with electron-withdrawing groups (Br, Cl, NO2) was beneficial, while an electron-donating group (Ph) was detrimental. nih.govresearchgate.net |

While this compound itself is not chiral, the introduction of chiral centers into its derivatives can lead to stereoselective biological activities. Chiral recognition, the ability of a chiral molecule (selector) to interact differently with the enantiomers of another chiral molecule (selectand), is a fundamental principle in pharmacology and biochemistry. nih.gov This differential interaction can result in one enantiomer being significantly more active or having a different biological profile than the other.

The synthesis of chiral coumarin derivatives has been a focus of research, often employing asymmetric organocatalysis to achieve high enantioselectivity. beilstein-journals.org The resulting enantiomers can exhibit distinct biological activities. For instance, in the development of warfarin, a well-known anticoagulant coumarin derivative, different enantiomers display different potencies. beilstein-journals.org

The mechanism of chiral recognition often involves the formation of transient diastereomeric complexes between the chiral selector (e.g., an enzyme or a chiral stationary phase in chromatography) and the enantiomers of the chiral drug. nih.gov This interaction is typically governed by a three-point interaction model, where multiple non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking) contribute to the stability of the complex. nih.gov

For coumarin derivatives, chiral recognition can be investigated using techniques like NMR spectroscopy with chiral solvating agents or by separating enantiomers on chiral stationary phases in high-performance liquid chromatography (HPLC). sioc-journal.cnresearchgate.net The differential interactions observed can provide insights into the specific structural features responsible for the stereoselective binding.

Although specific data on the chiral recognition of this compound derivatives is limited, the principles of stereoselectivity observed in other coumarin analogs underscore the importance of considering chirality in the design of new, more potent, and selective therapeutic agents.

Advanced Applications and Functionalization Potential of 3,6 Dinitro 2h Chromen 2 One

Role as a Synthetic Building Block for Complex Heterocyclic Systems

The coumarin (B35378) nucleus is a versatile starting material for the synthesis of more complex heterocyclic systems. nih.govnih.govmdpi.compreprints.org The presence of reactive sites on the coumarin ring allows for its elaboration into a variety of fused and substituted heterocyclic structures. In the case of 3,6-dinitro-2H-chromen-2-one, the nitro groups significantly influence the reactivity of the coumarin core. The electron-withdrawing nature of these groups can activate adjacent positions towards nucleophilic attack, potentially enabling the construction of novel heterocyclic frameworks.

For instance, the nitro group at the 3-position can act as a good leaving group in nucleophilic substitution reactions, or it can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocycles. Similarly, the nitro group at the 6-position can be a handle for further functionalization or can be reduced to an amino group to build upon the benzene (B151609) ring portion of the coumarin.

Despite this theoretical potential, a review of the available literature did not yield specific examples of this compound being used as a synthetic building block for the construction of complex heterocyclic systems. Research in this area has predominantly focused on other substituted coumarins, such as those with acetyl or bromo groups. nih.govnih.gov

Table 1: Potential Reactions of this compound for Heterocycle Synthesis

| Reactive Site | Potential Reaction | Resulting Intermediate/Product |

| Nitro group at C3 | Nucleophilic aromatic substitution | Substituted coumarin |

| Nitro group at C3 | Reduction to amino group | 3-aminocoumarin derivative |

| Nitro group at C6 | Reduction to amino group | 6-aminocoumarin derivative |

| Benzene ring | Further electrophilic substitution | Functionalized coumarin |

Development as Fluorescent Probes for Biological Systems

Coumarin derivatives are renowned for their fluorescent properties and are widely used as fluorescent probes in biological imaging. researchgate.netnih.gov The fluorescence of coumarins is highly sensitive to their substitution pattern and the surrounding environment. The introduction of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby tuning its absorption and emission wavelengths.

However, the presence of nitro groups, which are strong electron-withdrawing groups, is often associated with fluorescence quenching. This quenching effect can occur through various mechanisms, including the promotion of intersystem crossing to the triplet state or by providing a pathway for non-radiative decay of the excited state. Consequently, it is plausible that this compound may exhibit weak or no fluorescence, which would limit its direct application as a fluorescent probe.

A comprehensive search of scientific databases did not reveal any studies on the fluorescence properties of this compound or its application as a fluorescent probe for biological systems. The existing research on coumarin-based fluorescent probes focuses on derivatives with substituents that enhance fluorescence, such as amino and hydroxyl groups. nih.govbohrium.comrsc.org

Integration into Smart Materials for Responsive Systems (e.g., Photochromic, Electrochromic)

Smart materials are designed to respond to external stimuli, such as light (photochromism) or an electric field (electrochromism), by changing their properties. Coumarin derivatives have been explored for their potential in such materials.

Photochromic Materials: Photochromism involves a reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. While some coumarin derivatives can undergo photodimerization, there is no specific information in the literature to suggest that this compound exhibits photochromic behavior. researchgate.netgoogle.com

Electrochromic Materials: Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. mdpi.commdpi.comresearchgate.net The redox properties of a molecule are central to its electrochromic behavior. The presence of two nitro groups in this compound would make it an electron-deficient system, and it could potentially undergo reversible reduction processes. These redox changes could be accompanied by a change in color. However, there is a lack of specific research on the electrochromic properties of this compound and its integration into smart materials.

Chemosensor Development for Specific Analyte Detection

Chemosensors are molecules designed to selectively bind to a specific analyte, resulting in a detectable signal, such as a change in color or fluorescence. The design of a chemosensor often involves a receptor unit for analyte binding and a signaling unit that reports the binding event. The electron-deficient nature of the this compound framework could make it a candidate for sensing electron-rich species. Furthermore, the nitro groups could potentially act as binding sites for certain metal ions. nih.govnih.govresearchgate.net

However, a review of the literature indicates that no chemosensors based on this compound for the detection of specific analytes have been reported.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Integration

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from organic building blocks (linkers) and, in the case of MOFs, metal ions or clusters. nih.govchemrxiv.orgberkeley.edunih.gov The properties of these materials can be tuned by the choice of the organic linkers. A molecule like this compound, if appropriately functionalized with suitable connecting groups (e.g., carboxylic acids, amines, aldehydes), could potentially be used as a linker in the synthesis of COFs or MOFs. The presence of the dinitro-coumarin core within the framework could impart specific properties, such as high thermal stability or specific adsorption capabilities. mdpi.comnih.gov

While there is extensive research on the use of various organic molecules as linkers for COFs and MOFs, including some dinitro compounds, there are no published reports on the integration of this compound into these frameworks.

Future Perspectives and Emerging Research Directions for 3,6 Dinitro 2h Chromen 2 One

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel bioactive molecules or materials with specific properties often relies on the systematic exploration of chemical space. High-Throughput Screening (HTS) and combinatorial chemistry are powerful strategies that enable the rapid synthesis and evaluation of large libraries of compounds. enamine.net

Combinatorial chemistry facilitates the creation of extensive collections of structurally related derivatives of 3,6-dinitro-2H-chromen-2-one. By systematically varying substituents on the coumarin (B35378) core, a vast number of unique analogues can be generated. For instance, different functional groups could be introduced at various positions, while modifying the nitro groups to other electron-withdrawing or electron-donating groups. This approach allows for a comprehensive investigation of the chemical space around the parent molecule. The simultaneous use of several reversible covalent linkages can further expand the diversity of constituents in a dynamic combinatorial library (DCL). nih.gov

High-Throughput Screening (HTS) is essential for efficiently testing these large libraries for desired activities. enamine.net Automated platforms can perform thousands of biochemical, cellular, or material-based assays in a short period. For this compound derivatives, HTS could be employed to identify compounds with enhanced biological activity, specific fluorescence properties, or unique material characteristics. A recent study described a broadly applicable HTS system using dual luciferase reporters to screen for small molecule modulators, successfully identifying compounds from a library of ~95,000 molecules. nih.gov The generation of a library of 35 structurally related coumarin derivatives to test for antiproliferative activity serves as a practical example of this approach. nih.gov

| Screening Stage | Description | Technology Utilized |

| Library Generation | Synthesis of a diverse set of this compound derivatives. | Combinatorial chemistry, parallel synthesis. |

| Assay Development | Creation of a robust and sensitive test to measure the desired property (e.g., enzyme inhibition, fluorescence). | Biochemical assays, cell-based assays. |

| High-Throughput Screening | Rapid, automated testing of the entire compound library. | Robotic liquid handlers, multi-well plate readers (e.g., FLIPR®). enamine.net |

| Hit Confirmation | Re-testing of initial positive "hits" from fresh compound samples to confirm activity. | Lower-throughput, more precise assays. |

| Hit-to-Lead | Chemical modification of confirmed hits to improve potency, selectivity, and other properties (SAR building). | Medicinal chemistry, further screening. enamine.net |